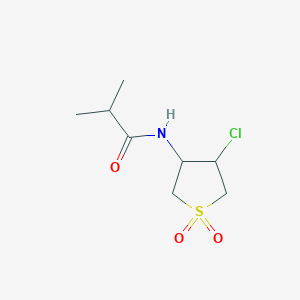![molecular formula C24H26N2O3 B7760566 (1E)-[6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene]hydrazine](/img/structure/B7760566.png)
(1E)-[6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-[6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene]hydrazine is a complex organic compound that belongs to the class of spirochromanone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a spiro linkage and a hydrazine moiety, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-[6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene]hydrazine can be achieved through a multi-step process. One common method involves the condensation of 4-methoxybenzaldehyde with cyclohexanone to form a chalcone intermediate. This intermediate then undergoes a cyclization reaction with hydrazine hydrate in the presence of a suitable catalyst to form the final spirochromanone derivative.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1E)-[6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazine moiety.
Substitution: The aromatic ring and other reactive sites in the molecule can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1E)-[6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene]hydrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its activity against various pathogenic strains, making it a potential candidate for the development of new antibiotics
Industry
In the industrial sector, (1E)-[6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene]hydrazine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.
作用機序
The mechanism of action of (1E)-[6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The spiro linkage and aromatic ring system also contribute to its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
Spirochromanone derivatives: These compounds share the spiro linkage and chromanone structure but may differ in their substituents and biological activities.
Flavonoids: These compounds have a similar chromenone structure and exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties.
Hydrazine derivatives:
Uniqueness
The uniqueness of (1E)-[6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene]hydrazine lies in its combination of structural features, including the spiro linkage, hydrazine moiety, and aromatic ring system. This combination imparts unique chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
(E)-[6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-27-18-7-5-16(6-8-18)19-14-23(26-25)28-22-15-21-17(13-20(19)22)9-12-24(29-21)10-3-2-4-11-24/h5-8,13-15H,2-4,9-12,25H2,1H3/b26-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURYVCZWQILJZ-WNAAXNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN)OC3=C2C=C4CCC5(CCCCC5)OC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=N\N)/OC3=C2C=C4CCC5(CCCCC5)OC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B7760501.png)
![N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine](/img/structure/B7760516.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B7760522.png)




![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760556.png)

![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine](/img/structure/B7760559.png)

![[4-[(4-Dimethylsilylphenyl)methyl]phenyl]-dimethylsilane](/img/structure/B7760571.png)

